molecular formula C11H16N2Si B12958496 2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine

2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine

Katalognummer: B12958496
Molekulargewicht: 204.34 g/mol
InChI-Schlüssel: FRPFGTFEQKHDOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine is an organic compound with the empirical formula C10H14N2Si and a molecular weight of 190.32 g/mol . This compound is part of the pyridine family, characterized by a pyridine ring substituted with a methyl group, a trimethylsilyl-ethynyl group, and an amine group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine typically involves the reaction of 5-iodo-pyridin-2-amine with trimethylsilylacetylene in the presence of palladium chloride (PdCl2(PPh3)2) and copper iodide (CuI) as catalysts. The reaction is carried out in triethylamine (Et3N) at room temperature for about 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as the Sonogashira coupling.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles and electrophiles under mild conditions.

    Oxidation and Reduction Reactions: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

    Coupling Reactions: Often use palladium-based catalysts and copper co-catalysts in the presence of bases like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended conjugation.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine is used in several scientific research fields:

Wirkmechanismus

The mechanism of action of 2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C11H16N2Si

Molekulargewicht

204.34 g/mol

IUPAC-Name

2-methyl-5-(2-trimethylsilylethynyl)pyridin-3-amine

InChI

InChI=1S/C11H16N2Si/c1-9-11(12)7-10(8-13-9)5-6-14(2,3)4/h7-8H,12H2,1-4H3

InChI-Schlüssel

FRPFGTFEQKHDOT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=N1)C#C[Si](C)(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.